CIQ CIQ CIQ is a substituted tetrahydroisoquinoline that acts as a subunit-selective potentiator of NR2C- and NR2D-containing NMDA receptors. It is without effect at subunits NR2A, NR2B, or glutamate receptors. CIQ enhances receptor responses two-fold (EC50 = 3 µM) by increasing channel opening frequency for glutamate or glycine. It is a positive allosteric modulator that does not alter agonist EC50 values.
CIQ is a GluN2C/GluN2D subunit-selective NMDA receptor potentiator, which reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice. The facilitation of GluN2C/GluN2D-containing receptors may serve as an important therapeutic strategy for treating positive and cognitive symptoms in schizophrenia.
Brand Name: Vulcanchem
CAS No.: 486427-17-2
VCID: VC0523840
InChI: InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3
SMILES: COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC
Molecular Formula: C26H26ClNO5
Molecular Weight: 467.9 g/mol

CIQ

CAS No.: 486427-17-2

Cat. No.: VC0523840

Molecular Formula: C26H26ClNO5

Molecular Weight: 467.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CIQ - 486427-17-2

Specification

CAS No. 486427-17-2
Molecular Formula C26H26ClNO5
Molecular Weight 467.9 g/mol
IUPAC Name (3-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Standard InChI InChI=1S/C26H26ClNO5/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)11-12-28(23)26(29)18-5-4-6-19(27)13-18/h4-10,13-15,23H,11-12,16H2,1-3H3
Standard InChI Key VYMILMYEENZHAR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC
Canonical SMILES COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC
Appearance Solid powder

Introduction

Chemical Identity and Physical Properties of CIQ

CIQ (CAS No. 486427-17-2) is a synthetic tetrahydroisoquinoline derivative first characterized in 2010 as a selective positive allosteric modulator of GluN2C/D-containing NMDA receptors . Its chemical structure features a chlorophenyl group linked to a dimethoxy-substituted isoquinoline core, which confers subunit-specific binding affinity . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC26H26ClNO5\text{C}_{26}\text{H}_{26}\text{ClNO}_5
Molecular Weight467.94 g/mol
Solubility in DMSO25–50 mg/mL
Solubility in Ethanol0.2–10 mg/mL
Storage Conditions-20°C (long-term), +4°C (short-term)

CIQ exhibits poor aqueous solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications . Stability studies recommend using freshly prepared solutions to avoid degradation .

Pharmacological Mechanism: Selective Potentiation of GluN2C/D-Containing NMDA Receptors

Subunit Selectivity and Channel Kinetics

CIQ enhances NMDA receptor currents by increasing channel opening frequency without altering glutamate or glycine affinity . Electrophysiological studies in heterologous systems show:

  • EC50_{50}: 2.7 μM (GluN2C), 2.8 μM (GluN2D) .

  • No effect on GluN2A- or GluN2B-containing receptors .

The selectivity arises from interactions with residues in the M1 transmembrane domain (e.g., GluN2D Thr592) and the linker between the N-terminal and ligand-binding domains . This subunit specificity enables targeted modulation of brain regions enriched with GluN2C/D, such as the striatum, subthalamic nucleus, and amygdala .

Bidirectional Modulation of Dopaminergic Transmission

In the striatum, CIQ exhibits activity-dependent effects on dopamine release:

  • Tonic release (single-pulse stimulation): Inhibition via muscarinic receptor-dependent mechanisms .

  • Phasic release (train stimulation): Initial inhibition followed by long-lasting potentiation .
    These effects are amplified in partially dopamine-depleted striata, suggesting therapeutic potential in early Parkinson’s disease .

Preclinical Research Findings

Parkinson’s Disease Models

In unilateral 6-hydroxydopamine (6-OHDA)-lesioned mice, CIQ (10–20 mg/kg, i.p.):

  • Restores long-term potentiation (LTP): Reverses dopamine depletion-induced LTP impairment in the dorsolateral striatum .

  • Improves forelimb-use asymmetry: Reduces paw preference deficits in the cylinder test .

  • Enhances residual dopamine release: Potentiates glutamate-driven dopamine efflux in presymptomatic models .

Schizophrenia Models

CIQ (20 mg/kg, i.p.) ameliorates behaviors mimicking schizophrenia:

  • Prepulse inhibition (PPI): Reverses MK-801-induced PPI deficits .

  • Hyperlocomotion and stereotypy: Attenuates MK-801- and methamphetamine-induced motor abnormalities .

  • Working memory: Rescues spontaneous alternation deficits in the Y-maze .

Fear Conditioning and Extinction

Bilateral infusion of CIQ (3–30 μg/side) into the basolateral amygdala:

  • Enhances fear acquisition: Increases freezing behavior 24 h post-conditioning .

  • Facilitates extinction: Accelerates loss of conditioned fear responses .
    These effects mirror those of D-cycloserine, a cognitive enhancer used in anxiety disorders .

Therapeutic Implications and Future Directions

Parkinson’s Disease

CIQ’s ability to enhance synaptic plasticity and dopamine release in partially lesioned striata positions it as a candidate for early-stage Parkinson’s therapy . Clinical trials are needed to evaluate its safety and efficacy in humans.

Schizophrenia and Anxiety Disorders

By selectively modulating GluN2C/D receptors, CIQ may avoid side effects associated with pan-NMDA receptor activation, such as neurotoxicity . Its dual action on fear memory consolidation and extinction warrants exploration in post-traumatic stress disorder (PTSD) .

Limitations and Challenges

  • Pharmacokinetics: CIQ’s short half-life (81 minutes in mice) necessitates chronic dosing or formulation improvements .

  • Brain penetration: While CIQ crosses the blood-brain barrier, its distribution in primates remains unstudied .

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